Product packaging for 3-(2,4-dimethoxy-5-pyrimidinyl)quinoline(Cat. No.:)

3-(2,4-dimethoxy-5-pyrimidinyl)quinoline

Cat. No.: B3797697
M. Wt: 267.28 g/mol
InChI Key: UKFRSFVLEIUXKM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxy-5-pyrimidinyl)quinoline is a sophisticated pyrimidine-quinolone hybrid compound representing a valuable chemical entity for fragment-based drug discovery (FBDD) . This scaffold is of significant interest in medicinal chemistry, particularly in the development of novel lactate dehydrogenase A (hLDHA) inhibitors . The hLDHA enzyme is a promising therapeutic target in oncology due to its key role in the Warburg effect, a metabolic switch in cancer cells where anaerobic glycolysis is preferred over oxidative phosphorylation, leading to lactate production and promoting tumor proliferation . Inhibiting hLDHA can disrupt this altered metabolic pathway, impairing cancer cell energy production. Furthermore, hLDHA inhibition has therapeutic relevance for non-oncological conditions such as primary hyperoxaluria (PH) . Beyond its biomedical applications, quinoline derivatives are also investigated for their optoelectronic properties and potential use in third-generation photovoltaics and organic light-emitting diodes (OLEDs) . The structure of this hybrid compound incorporates two privileged pharmacophoric scaffolds: the quinoline moiety, which often acts as a hydrophobic fragment, and the dimethoxypyrimidine, which can serve as a hydrophilic component . This strategic combination is designed to mimic the structural features of known bioactive molecules, facilitating potential interactions with key amino acid residues in enzyme active sites, such as Arg168, Asn137, His192, and Asp194 of hLDHA . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O2 B3797697 3-(2,4-dimethoxy-5-pyrimidinyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dimethoxypyrimidin-5-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-14-12(9-17-15(18-14)20-2)11-7-10-5-3-4-6-13(10)16-8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFRSFVLEIUXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C2=CC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3-(2,4-Dimethoxy-5-pyrimidinyl)quinoline Core

The synthesis of the this compound core can be approached through various modern synthetic strategies. These methods aim to efficiently construct the hybrid molecule, often emphasizing principles of green chemistry and atom economy.

Multi-component Reaction Approaches to Quinoline-Pyrimidine Hybrids

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org These reactions are highly convergent and atom-economical, making them attractive for the synthesis of diverse molecular libraries. rsc.org

A notable example of an MCR that can be adapted for the synthesis of a core structure related to this compound is the one-pot reaction of an aromatic aldehyde, 6-amino-2,4-dimethoxypyrimidine, and a C-H acid like dimedone. nih.gov This reaction, often carried out in a suitable solvent like glacial acetic acid, proceeds through a cascade of reactions, including a Knoevenagel condensation, a Michael addition, and a cyclization/dehydration sequence to afford a tetrahydropyrimido[4,5-b]quinolinone scaffold. nih.gov While this specific reaction yields a fused system rather than a directly linked one, the principles can be extrapolated. The synthesis of this compound itself could be envisioned through a related MCR involving a suitably functionalized pyrimidine (B1678525) aldehyde, an aniline, and a two-carbon component that forms the quinoline (B57606) ring.

Reactant 1Reactant 2Reactant 3Product CoreReference
Aromatic Aldehyde6-Amino-2,4-dimethoxypyrimidineDimedoneTetrahydropyrimido[4,5-b]quinolinone nih.gov

Pfitzinger Synthesis and its Derivatives for Quinoline Moiety Introduction

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction proceeds via the initial hydrolysis of isatin to an α-keto-aniline, which then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

To construct the this compound core using this method, a key intermediate would be a ketone where one of the α-carbons is attached to the 2,4-dimethoxy-5-pyrimidinyl moiety. For instance, the reaction of isatin with 1-(2,4-dimethoxy-5-pyrimidinyl)ethan-1-one under basic conditions would be a direct application of the Pfitzinger synthesis to yield this compound-4-carboxylic acid. Subsequent decarboxylation could then furnish the target compound. The scope of the Pfitzinger reaction can be sensitive to steric hindrance, which might be a consideration with the bulky pyrimidinyl substituent. electronicsandbooks.com

Isatin DerivativeCarbonyl CompoundProductReference
Isatin1-(2,4-dimethoxy-5-pyrimidinyl)ethan-1-oneThis compound-4-carboxylic acid wikipedia.orgresearchgate.net

Microwave-Assisted Organic Synthesis for Efficiency and Green Chemistry Principles

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, improving yields, and promoting greener chemical processes. nih.govrsc.orgrsc.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov

In the context of quinoline-pyrimidine hybrid synthesis, MAOS has been successfully applied to multi-component reactions. For example, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is significantly more efficient under microwave irradiation, with reaction times as short as 4-8 minutes and yielding up to 87% of the product. nih.gov This approach is also noted for its metal-free conditions and easier product purification. nih.gov The application of MAOS to other synthetic routes, such as the Pfitzinger reaction or nucleophilic aromatic substitution, could also be explored to enhance their efficiency in producing this compound. rsc.org

Reaction TypeConventional Heating TimeMicrowave-Assisted TimeYield ImprovementReference
MCR for Pyrimido[4,5-b]quinolinone90 minutes4-8 minutesSignificant nih.gov

Aromatic Nucleophilic Substitution Reactions in Pyrimidine-Quinoline Conjugation

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. echemi.com Both the quinoline and pyrimidine rings are electron-deficient heterocycles, making them susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen atoms. echemi.com

The synthesis of this compound could be achieved through an SNAr reaction by coupling a quinoline nucleophile with a pyrimidine electrophile, or vice versa. For instance, a 3-metalloquinoline derivative (e.g., a boronic acid or an organozinc reagent) could be coupled with a 5-halopyrimidine (e.g., 5-bromo-2,4-dimethoxypyrimidine) under palladium catalysis (Suzuki or Negishi coupling). Alternatively, a nucleophilic quinoline derivative, such as a 3-aminoquinoline, could potentially displace a suitable leaving group on the pyrimidine ring, although direct C-C bond formation through SNAr is less common than C-N or C-O bond formation. The regioselectivity of such reactions is a key consideration, with substitution on the pyrimidine ring generally favored at the 2-, 4-, and 6-positions. echemi.com

Functionalization and Derivatization Strategies for Enhancing Biological Activity

Once the core this compound scaffold is synthesized, further functionalization can be undertaken to modulate its physicochemical properties and biological activity.

Introduction of Sulfonylurea Linkers and Substituted Benzoic Acid Moieties

The introduction of sulfonylurea linkers and substituted benzoic acid moieties can be a strategy to explore new interactions with biological targets.

Sulfonylurea Linkers: A sulfonylurea group can be introduced by reacting an amino-functionalized derivative of the quinoline-pyrimidine core with a sulfonyl isocyanate or by a multi-step process involving the reaction of a sulfonamide with an isocyanate. For example, if a 3-(5-amino-2,4-dimethoxypyrimidinyl)quinoline derivative were synthesized, it could be reacted with a substituted phenylsulfonyl isocyanate to install the sulfonylurea linker.

Substituted Benzoic Acid Moieties: A substituted benzoic acid can be appended to the core structure through various linker types. An amide linkage is a common and robust choice. This would typically involve the preparation of an amino-functionalized quinoline-pyrimidine core, which is then acylated with a substituted benzoyl chloride or activated benzoic acid (e.g., using a coupling agent like HATU or EDC). Alternatively, if the core structure contains a handle such as a hydroxyl or amino group on the quinoline part, this could serve as the attachment point for the substituted benzoic acid moiety. For instance, a 6-amino-3-(2,4-dimethoxy-5-pyrimidinyl)quinoline could be acylated with various substituted benzoic acids to generate a library of derivatives.

These functionalization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of the this compound scaffold.

Exploration of Different Linkers between Pyrimidine and Quinoline Scaffolds

One common strategy involves the use of aminophenylsulfide and aminothiophenol linkers. For instance, a series of pyrimidine-quinolone hybrids were developed using 2-aminophenylsulfide and 4-aminophenylsulfide linkers. nih.gov In silico studies of these compounds, where the pyrimidine and quinolone scaffolds were connected by these linkers, preceded their synthesis. nih.gov The synthesis of these hybrids was achieved through a green, catalyst-free microwave-assisted aromatic nucleophilic substitution reaction. This reaction occurred between 3-(((2/4-aminophenyl)thio)methyl)quinolin-2(1H)-ones and 4-aryl-2-chloropyrimidines, yielding the desired products in good to excellent yields. nih.gov Docking studies revealed that hybrids with a 1,2-substitution pattern in the linker, creating a "U-shaped" conformation, exhibited better affinity and energy values compared to those with a 1,4-substitution. nih.gov

Another approach to linking the pyrimidine and quinoline cores is through the use of alkanediamine chains. In one study, a series of N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids were designed and synthesized. nih.gov This research highlighted that a compound featuring a 1,4-diamine butyl linker, along with a 4-hydroxyl phenyl group on the pyrimidine ring, demonstrated the most prominent activity. nih.gov The strategic use of molecular hybridization by linking the quinoline and pyrimidine scaffolds through such flexible chains has been shown to be a valuable strategy in the development of novel compounds. nih.gov

The table below summarizes the different types of linkers that have been explored in the synthesis of pyrimidine-quinoline hybrids.

Linker TypeSpecific Linker ExampleSynthetic ApproachReference
Aminophenylsulfide2-AminophenylsulfideMicrowave-assisted aromatic nucleophilic substitution nih.gov
Aminothiophenol4-AminothiophenolMicrowave-assisted aromatic nucleophilic substitution nih.gov
Alkanediamine1,4-Diamine butylNot specified nih.gov

Structural Modifications at Specific Positions of the Quinoline and Pyrimidine Rings

Structural modifications of the quinoline and pyrimidine rings are a key strategy to fine-tune the biological and chemical properties of hybrid molecules. Researchers have systematically introduced various substituents at different positions on both heterocyclic systems to establish structure-activity relationships.

On the quinoline ring, modifications have been explored at several positions. For instance, the introduction of a chloro group at the 7-position of the quinoline nucleus has been a common modification in the design of quinoline-pyrimidine hybrids. nih.gov Other modifications include the placement of hydrogen or methoxy (B1213986) groups at the 8-position of the quinoline ring. nih.gov The synthesis of various quinoline derivatives often serves as a starting point for creating more complex hybrid molecules. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives can be synthesized through Vilsmeier-Haack formylation of N-arylacetamides, which then act as key intermediates for further reactions. researchgate.net

Similarly, the pyrimidine ring has been subjected to various structural alterations. The introduction of different aryl groups at the 4-position of the pyrimidine ring has been investigated. nih.gov In some instances, the pyrimidine core has been substituted with phenyl groups at the 4- and 6-positions, with further modifications on these phenyl rings, such as the addition of a hydroxyl group. nih.gov The synthesis of these modified pyrimidines, for example, 4-aryl-2-chloropyrimidines, is a crucial step before they are coupled with the quinoline scaffold. nih.gov

The combination of these modifications on both rings allows for the creation of a diverse library of compounds. For example, a series of ethyl pyrimidine-quinolinecarboxylate derivatives were synthesized by coupling ethyl 2-aminophenylquinoline-4-carboxylate scaffolds with various 4-aryl-2-chloropyrimidines. mdpi.com This approach allows for the systematic variation of substituents on both the quinoline and pyrimidine components of the final hybrid molecule.

The following table details some of the specific structural modifications that have been reported for the quinoline and pyrimidine rings in hybrid compounds.

Ring SystemPosition of ModificationSubstituentReference
Quinoline7Chloro nih.gov
Quinoline8Hydrogen, Methoxy nih.gov
Pyrimidine4Aryl nih.gov
Pyrimidine4, 6Phenyl nih.gov
Phenyl (on Pyrimidine)4Hydroxyl nih.gov

Molecular and Cellular Pharmacology of 3 2,4 Dimethoxy 5 Pyrimidinyl Quinoline Derivatives

Identification and Validation of Primary Molecular Targets

Research has identified and validated Lactate (B86563) Dehydrogenase A (LDHA) as the principal molecular target for this class of quinoline (B57606) derivatives. The investigation into their interaction reveals a notable selectivity for the LDHA isoenzyme over its LDHB counterpart.

Lactate Dehydrogenase A (LDHA) as a Central Target

Lactate dehydrogenase (LDH) is a critical enzyme that catalyzes the inter-conversion of pyruvate (B1213749) and lactate. nih.govepa.gov Specifically, the LDHA isoform is responsible for converting pyruvate to lactate, a final step in the glycolytic process. nih.gov In many cancer cells, LDHA is overexpressed and plays a crucial role in the metabolic reprogramming known as the Warburg effect, or aerobic glycolysis. nih.gov

High-throughput screening and subsequent lead optimization identified quinoline 3-sulfonamides as potent, NADH-competitive inhibitors of LDHA. nih.govresearchgate.net A key example from this class is GSK 2837808A, a compound containing the 7-(2,4-dimethoxy-5-pyrimidinyl)-4-quinolinyl moiety. tocris.comnih.gov This compound and its analogs were developed as potent and selective inhibitors of LDHA, demonstrating the quinoline core's effectiveness in targeting this enzyme. nih.govtocris.com The inhibition of LDHA by these small molecules is considered a compelling strategy for targeting tumors that depend on aerobic glycolysis for their survival. researchgate.net Studies have shown that reducing LDHA levels can lead to fewer cellular transformations and delayed tumor formation. nih.gov

Isoenzyme Selectivity: Differential Inhibition of LDHA vs. LDHB

A significant characteristic of 3-(2,4-dimethoxy-5-pyrimidinyl)quinoline derivatives is their selective inhibition of LDHA over LDHB. nih.gov The two isoforms of LDH, LDHA and LDHB, catalyze opposing reactions; LDHA primarily converts pyruvate to lactate, while LDHB favors the conversion of lactate to pyruvate. nih.gov

Lead optimization efforts have produced molecules with substantial selectivity for LDHA. nih.govresearchgate.net For instance, certain quinoline 3-sulfonamide derivatives exhibit inhibitory potencies for LDHA in the low nanomolar range, with a 10 to 80-fold greater selectivity for LDHA compared to LDHB. nih.govresearchgate.net The compound GSK 2837808A is a potent inhibitor of human LDHA with an IC₅₀ of 2.6 nM, while its inhibition of human LDHB is significantly less potent at 43 nM. medchemexpress.com This isoenzyme selectivity is a critical aspect of their pharmacological profile, allowing for targeted disruption of the metabolic pathways predominantly driven by LDHA. nih.gov

Inhibitory Potency of GSK 2837808A against LDH Isoenzymes
EnzymeIC₅₀ (nM)Reference
Human Lactate Dehydrogenase A (hLDHA)2.6 medchemexpress.com
Human Lactate Dehydrogenase B (hLDHB)43 medchemexpress.com

Mechanistic Elucidation of Metabolic Pathway Modulation

By targeting LDHA, these quinoline derivatives directly influence cellular metabolism. Their mechanism involves reversing the aerobic glycolysis characteristic of cancer cells, altering the balance of pyruvate-to-lactate conversion, and consequently reducing intracellular lactate levels.

Reversal of Aerobic Glycolysis (Warburg Effect)

Many cancer cells exhibit a metabolic shift toward aerobic glycolysis, a phenomenon known as the Warburg effect, where glucose is converted to lactate even in the presence of oxygen. nih.govnih.gov This process is heavily reliant on the activity of LDHA. epa.govnih.gov Quinoline 3-sulfonamides have been shown to inhibit LDHA and effectively reverse aerobic glycolysis in cancer cells. nih.govepa.gov By blocking LDHA, these compounds disrupt this aberrant metabolic pathway, forcing a shift in cellular energy production. researchgate.net Inhibition of LDHA leads to an increase in the concentrations of glycolysis and citric acid cycle intermediates, which is consistent with a blockage of cytosolic glycolysis and an enhancement of Krebs cycle activity. nih.govresearchgate.net

Impact on Pyruvate-Lactate Conversion Dynamics

The primary function of LDHA is to catalyze the reduction of pyruvate to lactate, coupled with the oxidation of NADH to NAD⁺. nih.gov This reaction is a crucial juncture in cellular metabolism, particularly under anaerobic conditions or in cells exhibiting the Warburg effect. nih.govnih.gov Inhibitors based on the this compound structure directly interfere with this process. nih.gov By competitively inhibiting LDHA, they block the conversion of pyruvate into lactate. nih.govnih.gov This interruption alters the metabolic flux, preventing the regeneration of NAD⁺ necessary for sustained high-rate glycolysis and leading to an accumulation of pyruvate, which can then be shunted into the mitochondria for oxidative phosphorylation. researchgate.netnih.gov

Influence on Intracellular Lactate Production and Content

A direct and profound consequence of LDHA inhibition by quinoline 3-sulfonamides is the significant reduction of lactate production in cancer cells. nih.govresearchgate.net Treatment of various cancer cell lines, including those from hepatocellular and breast carcinomas, with compounds like GSK 2837808A results in a rapid and substantial decrease in lactate production rates. nih.govmedchemexpress.com For example, potent LDHA inhibitors were shown to completely inhibit lactate production and extracellular acidification at low micromolar concentrations. osti.gov This reduction in both intracellular and secreted lactate demonstrates the effective engagement of the LDHA target within the cellular environment and the successful modulation of the glycolytic pathway. nih.govmedchemexpress.com

Cellular Responses to Compound Exposure

The interaction of this compound derivatives with cancer cells triggers a cascade of intracellular events, ultimately leading to the inhibition of tumor growth. These responses are complex and interconnected, highlighting the pleiotropic nature of these compounds' anticancer activity.

Inhibition of Cellular Proliferation in Cancer Cell Lines

A hallmark of anticancer agents is their ability to inhibit the uncontrolled proliferation of cancer cells. Derivatives of pyrimido[4,5-b]quinoline have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Numerous studies have synthesized and evaluated various pyrimido[4,5-b]quinoline derivatives, revealing potent cytotoxic effects. For instance, a series of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines exhibited promising activity against the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line. nih.gov Several of these compounds demonstrated higher cytotoxic activity than the reference drug lapatinib, with IC50 values in the low micromolar range. nih.gov Specifically, compounds designated as 4d, 4h, 4i, and 4l displayed IC50 values of 2.67, 6.82, 4.31, and 1.62 µM, respectively. nih.gov Another study focusing on a different set of pyrimido[4,5-b]quinoline derivatives identified a compound, designated as 5b, as the most active against the MCF-7 cell line with an IC50 of 1.67 μM. nih.gov

The antiproliferative activity of these compounds is not limited to breast cancer. Research has shown that quinoline-based compounds are effective against various cancer types, including those of the colon, lung, and kidney. The diverse substitutions on the quinoline and pyrimidine (B1678525) rings play a crucial role in modulating the potency of these derivatives.

Inhibition of Cellular Proliferation by Pyrimido[4,5-b]quinoline Derivatives in MCF-7 Breast Cancer Cells
CompoundIC50 (µM)Reference
Compound 4d2.67 nih.gov
Compound 4h6.82 nih.gov
Compound 4i4.31 nih.gov
Compound 4l1.62 nih.gov
Compound 5b1.67 nih.gov
Lapatinib (Reference)>10 nih.gov

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. A significant component of the anticancer activity of pyrimido[4,5-b]quinoline derivatives is their ability to induce apoptosis in cancer cells.

Research has shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated from within the cell, often in response to cellular stress, and involves the mitochondria. The extrinsic pathway is activated by external signals through death receptors on the cell surface.

One study on a pyrimido[4,5-b]quinoline derivative, compound 5b, found that it promoted apoptosis by increasing the levels of the pro-apoptotic proteins p53 and Bax, while simultaneously inhibiting the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic program. The same study observed an increase in the level of caspase-7, an executioner caspase. nih.gov

Furthermore, another pyrimido[4,5-b]quinoline derivative, compound 4l, was found to induce apoptosis at a rate 60-fold higher than that of untreated control MCF-7 cells. nih.gov This compound also caused cell cycle arrest at the S phase, preventing the cells from progressing through the division cycle. nih.gov The activation of initiator caspases, such as caspase-8 (a key component of the extrinsic pathway) and caspase-9 (a key component of the intrinsic pathway), has also been implicated in the apoptotic response to quinoline derivatives.

Modulation of Gene Transcription, e.g., Histone 2B (H2B) Gene

The regulation of gene expression is a fundamental cellular process that is often dysregulated in cancer. Epigenetic modifications, such as the acetylation and deacetylation of histones, play a crucial role in controlling gene transcription. Histones are proteins that package DNA into a compact structure called chromatin, and modifications to their tails can either promote or repress gene expression.

A study investigating the biochemical changes induced by a pyrimido[4,5-b]quinoline sulfonamide derivative, referred to as the PIQSA compound, explored its effects on the expression of histone genes. iaea.org The research confirmed that this quinoline derivative has a broad spectrum of antitumor activity and included an investigation into its impact on the expression of core histone genes, including Histone 2B (H2B). iaea.org While the detailed outcomes of this specific investigation are part of a broader study, the focus on histone gene expression suggests a potential mechanism of action involving the epigenetic regulation of genes that are critical for cancer cell survival and proliferation. The modulation of H2B expression can have profound effects on chromatin structure and, consequently, on the transcription of a wide array of genes.

Alterations in Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While low levels of ROS are involved in normal cellular signaling, excessive levels can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and ultimately inducing cell death. Many anticancer therapies exploit this vulnerability by intentionally increasing ROS levels in cancer cells.

Structure Activity Relationship Sar Studies of 3 2,4 Dimethoxy 5 Pyrimidinyl Quinoline Analogues

Systematic Investigation of Quinoline (B57606) Ring Substitutions and their Impact on Target Binding and Activity

The quinoline nucleus is a cornerstone of activity for this class of compounds, and modifications to this ring system have profound effects on target binding and efficacy. Research has identified several positions on the quinoline ring where substitutions are critical for biological activity.

The benzo portion of the quinoline ring is a key area for modification. For instance, in studies of G9a inhibitors, the presence of dimethoxy groups on the benzenoid part of the quinoline scaffold was found to be crucial for potent activity. Analogues lacking these methoxy (B1213986) groups were significantly less active. Furthermore, substitutions at the C-6 position of the quinoline ring have been shown to yield potent compounds. Studies on 2-arylquinolines revealed that derivatives with substitutions at C-6 displayed significant anticancer properties. biointerfaceresearch.com For certain antibacterial quinolones, a fluorine atom at the C-6 position is associated with enhanced activity. slideshare.net

The heterocyclic part of the quinoline system also presents critical points for substitution. The C-2 position often requires bulky, hydrophobic substituents for optimal inhibitory activity against targets like dihydroorotate (B8406146) dehydrogenase. biointerfaceresearch.com However, in other contexts, such as 5,8-quinolinedione (B78156) hybrids, introducing a methyl group at the C-2 position was found to decrease enzymatic activity, indicating that the ideal substituent is target-dependent. The C-3 and C-4 positions are also pivotal. For some inhibitors, a large substituent oriented towards positions 3 and 4 enhances activity. In the case of certain 4-aminoquinoline (B48711) derivatives, substitution at the 3-position of the quinoline ring was an absolute requirement for potent antagonist activity at the α2C-adrenoceptor. slideshare.net For a class of antiviral quinoline-4-carboxylic acids, this carboxylic acid group at C-4 was a strict requirement for activity.

The nitrogen atom at position 1 is also fundamental for interaction with certain biological targets. In EGFR kinase inhibitors, for example, the quinoline nitrogen participates in a crucial hydrogen bond with residues in the kinase hinge region, anchoring the inhibitor in the binding pocket.

Table 1: Impact of Quinoline Ring Substitutions on Biological Activity
PositionSubstituentObserved EffectTarget/ActivityCitation
C-2Bulky hydrophobic groupsNecessary for activityDihydroorotate Dehydrogenase Inhibition biointerfaceresearch.com
C-2Methyl groupDecreased activityNQO1 Enzymatic Activity
C-3Various substituentsAbsolute requirement for activityα2C-Adrenoceptor Antagonism slideshare.net
C-4Carboxylic acidStrict requirement for activityAntiviral (DHODH Inhibition) nih.gov
C-6FluorineEnhances activityAntibacterial slideshare.net
C-6Phenyl / Substituted PhenylImportant for activityAnticancer
C-6, C-7Dimethoxy groupsCrucial for potent activityG9a Inhibition

Analysis of Pyrimidine (B1678525) Ring Substitutions and their Role in Potency

The pyrimidine ring serves as another key modifiable region for tuning the potency and selectivity of these hybrid molecules. Substitutions on this ring can dramatically influence interactions within the target's binding site. Many pyrimidine-based inhibitors function as ATP-competitive inhibitors against kinases, where the pyrimidine scaffold mimics the adenine (B156593) portion of ATP. nih.govekb.eg

In this context, amino groups at the C-2 and C-4 positions are particularly important. 2-aminopyrimidines, 4-aminopyrimidines, and 2,4-diaminopyrimidines can form critical hydrogen bonds with amino acid residues in the hinge region of protein kinases, a common binding motif for this class of inhibitors. rsc.org The strategic placement of these hydrogen bond donors is a cornerstone of their inhibitory mechanism.

Methoxy substitutions on aryl groups attached to the pyrimidine ring also play a significant role. In a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the introduction of 2-methoxy and 2,4-dimethoxy groups on a 2-arylpyrimido function enhanced antimigratory activity. nih.gov The addition of a 3,4,5-trimethoxy substitution on the same aryl group also led to a significant improvement in activity. nih.gov This suggests that the electronic and steric properties conferred by methoxy groups can optimize binding interactions.

Furthermore, in the development of quinoline-pyrimidine hybrids as antiplasmodial agents, the bioisosteric replacement of groups on a phenyl ring at the fourth and sixth positions of the pyrimidine core was found to have a constructive association with activity. biointerfaceresearch.com For example, a compound featuring a 4-hydroxyl phenyl group at these positions on the pyrimidine core showed the most prominent activity in its series. biointerfaceresearch.com

Table 2: Influence of Pyrimidine Ring Substitutions on Potency
PositionSubstituent TypeObserved EffectTarget Class/ActivityCitation
C-2 / C-4Amino groupsForms H-bonds with kinase hinge, crucial for activityProtein Kinase Inhibition rsc.org
2-Arylpyrimido2-Methoxy / 2,4-DimethoxyEnhanced antimigratory activityAnticancer nih.gov
2-Arylpyrimido3,4,5-TrimethoxySignificantly improved antimigratory activityAnticancer nih.gov
C-4 / C-64-Hydroxyl phenylProminent antiplasmodial activityAntiplasmodial biointerfaceresearch.com

Significance of Linker Geometry and Composition (e.g., U-shaped vs. 1,4-linked)

A compelling example of the linker's importance is seen in the development of human lactate (B86563) dehydrogenase A (hLDHA) inhibitors. Studies directly compared pyrimidine-quinolone hybrids with different linker geometries: a "U-shaped" disposition created by a 1,2-disubstituted aryl linker versus a more linear, "non-U-shaped" disposition from a 1,4-disubstituted aryl linker. nih.gov

The results demonstrated that the U-shaped hybrids were markedly more potent inhibitors of hLDHA. nih.gov Molecular modeling revealed that the U-shaped conformation allowed for a much better positioning of the inhibitor within the enzyme's active site, mimicking the binding of reference molecules. nih.gov In contrast, the non-U-shaped analogues linked via a 1,4-disubstituted aryl group were located outside of the active site pocket, resulting in significantly weaker inhibition. nih.gov The linker composition itself is also vital. In some quinolinone-pyrimidine hybrids, a flexible linker like -NHCH2- was compared against a longer, more rigid carbonyl-vinyl linker, indicating that flexibility and length are key parameters to optimize.

Table 3: Effect of Linker Geometry on hLDHA Inhibitory Activity
Compound TypeLinker GeometryRepresentative IC₅₀ (µM)Citation
Pyrimidine-quinolone hybridU-shaped (1,2-linked)~5-15 nih.gov
Pyrimidine-quinolone hybridnon-U-shaped (1,4-linked)>100 nih.gov
Pyrimidine-quinolone hybrid1,3-linked~10-20 nih.gov

IC₅₀ values are approximate ranges based on graphical data presented in the source.

Contributions of Specific Chemical Groups (e.g., dimethoxy, cyclopropylamino, difluorophenoxy) to Biological Profiles

Dimethoxy Groups: The presence of dimethoxy groups is a recurring theme for enhancing biological activity. In a series of G9a/GLP inhibitors, quinazoline (B50416) derivatives that lacked dimethoxy groups were found to be substantially less active, confirming the importance of these substituents. Theoretical studies suggest that ortho-dimethoxybenzenes tend to adopt a co-planar conformation, which may be favorable for binding. In other anticancer agents, increasing the number of methoxy groups on the quinoline ring led to improved activity. nih.gov

Cyclopropylamino Group: The cyclopropylamino moiety has been effectively utilized in the design of kinase inhibitors. A series of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile derivatives were synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The rigid cyclopropyl (B3062369) ring likely serves to orient the aryl substituent in a specific, favorable conformation within the ATP-binding pocket of the enzyme.

Difluorophenoxy Group: Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties and binding interactions. The introduction of a phenoxy group, particularly a fluorinated one, at the C-4 position of the quinoline ring has been a successful strategy for developing potent c-Met kinase inhibitors. nih.govnih.gov For example, 4-(2-fluorophenoxy)quinoline derivatives have been identified with nanomolar inhibitory concentrations against c-Met kinase. nih.gov The fluorine atom can alter the electronics of the ring and participate in specific interactions with the target protein, while the phenoxy group itself can engage in hydrophobic and π-stacking interactions.

Derivation of Preliminary SAR Models for Predictive Design

To accelerate the drug discovery process and rationalize the vast amount of SAR data, researchers employ computational methods to build predictive models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool for this purpose.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to quinoline derivatives. researchgate.net These methods build a statistical model correlating the biological activity of a set of compounds with their 3D structural properties, such as steric and electrostatic fields. For a series of 349 quinoline derivatives with activity against P. falciparum, robust 3D-QSAR models were developed and validated. researchgate.net The final models showed excellent statistical values (e.g., r²test CoMFA = 0.878, r²test CoMSIA = 0.876), indicating high predictive power. researchgate.net

These models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric map might show a green polyhedron in a region where bulky substituents increase activity, while a yellow polyhedron indicates where bulk is detrimental. researchgate.net Such insights are invaluable for the rational design of new, more potent analogues, providing a predictive framework that significantly reduces the time and cost associated with synthesizing and testing new compounds. researchgate.net These models have been experimentally validated by synthesizing newly designed quinoline derivatives and confirming that their biological activity correlates well with the model's predictions. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is employed to forecast the binding mode and affinity of a ligand, such as a quinoline-pyrimidine derivative, within the active site of a target protein.

Research on quinoline-based compounds has utilized molecular docking to explore their interactions with a wide array of biological targets. For instance, studies have docked libraries of quinoline (B57606) derivatives into the active sites of enzymes crucial for cancer progression, such as topoisomerase I and bromodomain-containing protein 4 (BRD4). nih.govresearchgate.net These simulations reveal key molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov Docking studies on novel pyrimido[4,5-b]quinolines against the main protease (Mpro) of SARS-CoV-2 have also been conducted to assess their potential as antiviral agents. nih.gov The binding affinity is often quantified by a scoring function, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted binding.

These simulations provide valuable insights into how compounds like 3-(2,4-dimethoxy-5-pyrimidinyl)quinoline might interact with specific biological targets, guiding the rational design of derivatives with improved affinity and selectivity.

Table 1: Representative Molecular Docking Results for Quinoline Derivatives Against Various Targets

Compound TypeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Example)
7-ethyl-10-hydroxycamptothecin derivativeTopoisomerase I-9.0 to -10.3Not Specified
7-ethyl-10-hydroxycamptothecin derivativeBRD4-6.6 to -8.0Not Specified
2,4-dimethoxy-THPQsSARS-CoV-2 MproNot SpecifiedNot Specified
Furochromenoquinolin-6-amineDNA-gyrase (1HNJ)Not SpecifiedNot Specified

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov When applied to the quinoline-pyrimidine scaffold, this methodology allows researchers to efficiently screen vast virtual databases for novel analogues with potentially enhanced biological activity.

The process often begins with a known active compound or a pharmacophore model derived from it. For example, a virtual library of quinoline derivatives can be screened against the active site of a target like the human lactate (B86563) dehydrogenase A (hLDHA) enzyme, which is implicated in cancer metabolism. mdpi.comresearchgate.netnih.gov The screening process filters compounds based on their predicted binding affinity (docking score) and their fit to the geometric and chemical features of the binding site. mdpi.com This approach significantly reduces the time and cost associated with traditional high-throughput screening by prioritizing a smaller, more promising set of compounds for chemical synthesis and experimental testing. nih.gov

Table 2: General Workflow for Virtual Screening of Quinoline-Pyrimidine Analogues

StepDescriptionObjective
1. Target Selection & PreparationIdentify a biologically relevant protein target and prepare its 3D structure (e.g., from PDB).Define the binding site for docking.
2. Library PreparationGenerate or acquire a large database of virtual compounds, often analogues of a core scaffold like quinoline-pyrimidine.Create a diverse chemical space to search.
3. Docking-Based ScreeningDock all compounds from the library into the target's active site.Rank compounds based on predicted binding affinity.
4. Filtering & Hit SelectionApply filters based on docking scores, pharmacophore fit, and predicted ADMET properties.Select a manageable number of top-scoring "hits" for further investigation.
5. Experimental ValidationSynthesize and biologically test the selected hit compounds.Confirm the predicted activity and validate the screening model.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of quinoline-pyrimidine derivatives, QSAR models can be developed to predict their activity against a specific target, such as P-glycoprotein in multidrug-resistant cancer cells or the Plasmodium falciparum parasite responsible for malaria. nih.govmdpi.com

To build a QSAR model, a set of compounds (a training set) with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be 2D (e.g., molecular weight, logP) or 3D (e.g., steric and electrostatic fields). mdpi.comnih.gov Statistical methods, including machine learning algorithms, are then used to create a model that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds. nih.gov

Table 3: Key Parameters in QSAR Model Development for Quinoline Derivatives

ParameterDescriptionExample from Literature
Training/Test SetA dataset of compounds is split into a training set to build the model and a test set to validate its predictive power.A database of 349 compounds with activity against P. falciparum 3D7 was used. mdpi.com
Molecular DescriptorsNumerical values that characterize the structure and properties of the molecules.Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) fields. mdpi.com
Statistical ModelThe mathematical equation or algorithm linking descriptors to activity.Linear and non-linear machine learning regression methods. nih.gov
Validation Metrics (r², q²)Statistical measures of the model's goodness of fit (r²) and predictive ability (q²).Validated models showed high correlation coefficients (e.g., r²test > 0.8). mdpi.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org For compounds based on the quinoline-pyrimidine framework, DFT calculations provide deep insights into their intrinsic chemical properties, which are fundamental to their biological activity.

DFT studies can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. nih.govscirp.org Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). This information is invaluable for understanding how the molecule might interact with biological receptors. nih.gov

Table 4: Electronic Properties of Quinoline Calculated via DFT

PropertyDescriptionCalculated Value (Example)
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.-6.39 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-3.51 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity.2.88 eV
Dipole MomentA measure of the overall polarity of the molecule.Not specified in provided search results.
Ionization Energy (I)The minimum energy required to remove an electron from the molecule.6.39 eV nih.gov

Note: Values can vary depending on the specific DFT functional and basis set used in the calculation.

In silico Prediction of Molecular Interactions and Binding Affinities

The in silico prediction of molecular interactions and binding affinities is a cornerstone of modern drug discovery, integrating techniques like molecular docking with more advanced methods such as molecular dynamics (MD) simulations. nih.gov For a ligand like this compound, these predictions are crucial for assessing its potential as a drug candidate before committing to costly and time-consuming synthesis.

Initial predictions are often derived from molecular docking, which provides a static snapshot of the ligand in the target's binding site and a corresponding binding score. nih.gov Studies on quinoline derivatives have reported promising binding affinities against various cancer-related proteins, with docking scores ranging from -6.6 to -10.3 kcal/mol. nih.govresearchgate.net These scores help to rank potential inhibitors. Beyond a simple score, the analysis of the docked pose reveals specific interactions, such as hydrogen bonds with key amino acid residues, that anchor the ligand in the active site. For instance, the analysis of docked pyrazolo[1,5-a]pyrimidines demonstrated their potential as potent inhibitors of enzymes like 14-alpha demethylase through specific binding interactions. nih.gov More sophisticated methods like MD simulations can then be used to study the dynamic stability of these interactions over time, providing a more accurate estimation of the binding free energy.

Table 5: Summary of Predicted Binding Affinities for Quinoline-Based Compounds

Compound ClassTarget ProteinPredicted Binding Affinity Range (kcal/mol)Computational Method
Quinoline-based multi-target inhibitorsTopoisomerase I-9.0 to -10.3Molecular Docking nih.govresearchgate.net
Quinoline-based multi-target inhibitorsBRD4-6.6 to -8.0Molecular Docking nih.gov
Quinoline-based multi-target inhibitorsABCG2-8.0 to -10.0Molecular Docking nih.gov
Pyrido[2,3-d]pyrimidine derivativesAntimicrobial protein receptors-7.20 to -11.70Molecular Docking researchgate.netmdpi.com

In Vitro Biological Evaluation Methodologies and Findings

Enzyme Activity Assays for LDHA and LDHB Inhibition

The primary molecular target of 3-(2,4-dimethoxy-5-pyrimidinyl)quinoline is the enzyme lactate (B86563) dehydrogenase (LDH), which plays a critical role in anaerobic glycolysis. Enzymatic assays are fundamental in quantifying the compound's inhibitory potency against the two major isoforms, LDHA and LDHB. These assays typically measure the rate of NADH oxidation or pyruvate (B1213749) reduction in the presence of varying concentrations of the inhibitor.

Research has demonstrated that this compound is a potent inhibitor of the LDHA isoform. Initial high-throughput screening identified this quinoline-based scaffold as a promising starting point for developing LDH inhibitors. Subsequent studies confirmed its activity, showing significant selectivity for LDHA over the LDHB isoform. For instance, in enzymatic assays, the compound registered an IC50 value of 9.7 µM for human LDHA, while its inhibitory effect on human LDHB was significantly weaker, with a reported IC50 greater than 200 µM. This selectivity is a key characteristic, as LDHA is the isoform predominantly overexpressed in various cancer types and is linked to the glycolytic phenotype of tumor cells.

Table 1: Inhibitory Activity of this compound against LDH Isoforms

Target EnzymeIC50 (µM)Assay Method
Human LDHA9.7Spectrophotometric (NADH oxidation)
Human LDHB>200Spectrophotometric (NADH oxidation)

Cell-Based Assays for Glycolysis Assessment (e.g., Lactate Production Assays)

To confirm that the enzymatic inhibition of LDHA translates into functional effects within a cellular context, researchers employ cell-based assays to measure the compound's impact on glycolysis. A primary method for this is the lactate production assay, which quantifies the amount of lactate secreted by cells into the culture medium. As LDHA is the terminal enzyme in anaerobic glycolysis, its inhibition is expected to decrease lactate production.

Studies utilizing pancreatic cancer cell lines, such as MIA PaCa-2, have shown that treatment with this compound leads to a dose-dependent reduction in lactate secretion. This finding provides direct evidence that the compound effectively engages its target, LDHA, within cancer cells and disrupts the glycolytic pathway. By inhibiting the conversion of pyruvate to lactate, the compound forces a metabolic shift, which can have significant consequences for cell viability and growth.

Cellular Viability and Proliferation Assays Across Diverse Cell Lines

The anti-glycolytic effect of this compound is hypothesized to translate into reduced cancer cell growth and survival. This has been evaluated using cellular viability and proliferation assays, such as the MTS or Sulforhodamine B (SRB) assays, across a panel of cancer cell lines. These assays measure the number of viable cells after a set period of exposure to the compound.

The compound has demonstrated cytostatic and cytotoxic effects, particularly in cancer cells known to be highly dependent on glycolysis. For example, in studies involving the pancreatic cancer cell line MIA PaCa-2, the compound inhibited cell growth with a GI50 (concentration for 50% growth inhibition) value of 1.5 µM. In another pancreatic cancer line, PANC-1, the GI50 was reported to be 5.6 µM. The compound has also shown activity against other cancer types, including breast cancer cell lines. The efficacy in these cell-based models underscores the therapeutic potential of targeting the LDHA-mediated glycolytic pathway in cancer.

Table 2: Growth Inhibitory Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
MIA PaCa-2Pancreatic1.5
PANC-1Pancreatic5.6

Apoptosis Detection Assays (e.g., using specific markers or morphological changes)

Inhibition of critical metabolic pathways can trigger programmed cell death, or apoptosis. To investigate whether the anti-proliferative effects of this compound are mediated by the induction of apoptosis, researchers have utilized specific molecular assays. One common technique is Western blotting to detect the cleavage of poly(ADP-ribose) polymerase (PARP). Cleaved PARP is a hallmark of apoptosis, indicating the activation of caspases.

In studies with BxPC-3 pancreatic cancer cells, treatment with an analog of this compound led to a dose-dependent increase in the levels of cleaved PARP. This indicates that the compound's mechanism of action involves the induction of the apoptotic cascade, leading to cancer cell death.

Gene Expression Profiling in Response to Compound Treatment

To understand the broader molecular consequences of LDHA inhibition by this compound, gene expression analyses have been performed. These studies can reveal changes in cellular signaling pathways that are affected by the compound's activity. A key transcription factor related to cancer metabolism is the hypoxia-inducible factor 1-alpha (HIF-1α), which upregulates the expression of many glycolytic genes, including LDHA.

Treatment of cancer cells with analogs of this compound has been shown to decrease the protein levels of HIF-1α under hypoxic conditions. By inhibiting LDHA, the compound disrupts the metabolic state that supports HIF-1α stability and activity. This suggests a feedback mechanism where inhibiting a downstream HIF-1α target (LDHA) can lead to the destabilization of the HIF-1α protein itself, potentially shutting down a major driver of the cancer phenotype.

In Vivo Preclinical Research Models and Mechanistic Insights Non Human

Investigation of Compound Effects in Relevant Animal Models

There is currently no publicly available data from in vivo studies investigating the effects of 3-(2,4-dimethoxy-5-pyrimidinyl)quinoline in any relevant animal models.

Evaluation of Tumor Growth and Progression in Xenograft or Syngeneic Models (Focus on mechanistic understanding in animal systems)

Information regarding the evaluation of this compound on tumor growth and progression in xenograft or syngeneic animal models is not available in the current body of scientific literature.

Analysis of Metabolic Biomarkers in Animal Tissues

There are no published studies that have analyzed metabolic biomarkers in animal tissues following the administration of this compound.

Elucidation of Molecular Pathways in Animal Models

The molecular pathways affected by this compound in animal models have not yet been elucidated, as no in vivo research on this specific compound has been reported.

Development of Analogues and Hybrid Compounds

Design and Synthesis of Pyrimidine-Quinolone Hybrid Libraries

The creation of pyrimidine-quinolone hybrid libraries is a strategic approach to explore a wide chemical space for potential drug candidates. The design process often involves computational methods, such as molecular docking, to predict the binding affinity of virtual compounds to specific biological targets. nih.govnih.gov For instance, a series of novel pyrimidine-quinolone hybrids were designed as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. nih.govnih.gov

The synthesis of these libraries often employs convergent strategies, which allow for the efficient and rapid generation of diverse analogues. nih.gov A common method involves the microwave-assisted aromatic nucleophilic substitution reaction. This green chemistry approach provides good to excellent yields and reduces reaction times. nih.gov In one example, 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-ones were reacted with various 4-aryl-2-chloropyrimidines to produce a library of pyrimidine-quinolone hybrids. nih.gov The flexibility of this synthetic route allows for the introduction of various linkers and substituents on both the pyrimidine (B1678525) and quinolone scaffolds, facilitating the exploration of structure-activity relationships (SAR). nih.govnih.gov Both linear and convergent synthetic pathways have been successfully utilized to generate these hybrid molecules. nih.gov

Researchers have synthesized libraries of these hybrids by linking the 4-aminoquinoline (B48711) and pyrimidine moieties through flexible linear-chained diaminoalkane linkers. nih.gov This design provides the molecule with enough flexibility to fit into the target's binding site. nih.gov The synthesis is typically a multi-step process starting from commercially available materials like 4,7-dichloroquinoline. nih.gov Another approach involves one-pot, three-component reactions, which are efficient in creating polyfunctionally substituted pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones from aromatic amines, barbituric acid, and aromatic aldehydes. rsc.org

Starting MaterialsReaction TypeKey FeaturesResulting HybridsReference
3-(((2/4-aminophenyl)thio)methyl)quinolin-2(1H)-ones and 4-aryl-2-chloropyrimidinesMicrowave-assisted aromatic nucleophilic substitutionGreen, catalyst-free, good to excellent yieldsPyrimidine-quinolone hybrids with aminophenylsulfide linkers nih.gov
4,7-dichloroquinoline and pyrimidine entitiesThree-step procedure with flexible diaminoalkane linkersCreates flexibility for target binding4-aminoquinoline-pyrimidine conjugates nih.gov
Aromatic amines, barbituric acid, and aromatic aldehydesThree-component one-pot reactionEfficient synthesis of poly-substituted systemsPyrimido[4,5-b]quinoline-2,4(1H,3H)-diones rsc.org
6-aminouracils and 2-bromobenzaldehydesLigand-free copper-catalyzed domino reactionOne-pot C-C and C-N bond formation under microwave heatingPyrimido[4,5-b]quinoline derivatives acs.org

Strategies for Scaffolding and Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) is a pivotal strategy in the development of pyrimidine-quinolone analogues. nih.govnih.gov This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. The pyrimidine and quinolone nuclei are considered "biologically privileged scaffolds" because they interact with a diverse range of biological targets and form the core of many bioactive compounds. nih.govresearchgate.net

In the context of designing hLDHA inhibitors, the quinolone scaffold can be selected as the hydrophobic moiety, while a substituted pyrimidine can act as the hydrophilic fragment. nih.gov The hybridization of these two systems is a direct application of the FBDD strategy, aiming to create molecules with enhanced antiproliferative action. researchgate.net Docking and scaffold replacement are key computational tools used in this process. nih.govnih.gov For example, a library of pyrimidine-quinolone hybrids was designed by studying different linkers between the two scaffolds in silico. nih.gov This analysis led to the selection of specific linkers, such as the 2-aminophenylsulfide linker, which created a "U-shaped" conformation that proved crucial for inhibitory activity. nih.govnih.gov This rational design process, combining computational screening with targeted synthesis, allows for the efficient development of new chemical entities with desired biological profiles. nih.gov

Exploration of Fused Ring Systems and Spirocyclic Derivatives

The structural diversity and therapeutic potential of pyrimidine-quinoline compounds can be significantly expanded by exploring fused ring systems and spirocyclic derivatives.

Fused Ring Systems: Fusing the pyrimidine and quinoline (B57606) rings creates tricyclic and polycyclic structures with distinct pharmacological properties. rsc.orgnih.gov There are six known ways the pyrimidine ring can be fused to the quinoline core, resulting in isomers such as pyrimido[4,5-b]quinoline, pyrimido[4,5-c]quinoline, and pyrimido[5,4-b]quinoline. rsc.orgnih.gov These fused systems, also known as deazaflavins, are structurally similar to biologically essential molecules like flavins, making them valuable in medicinal chemistry. acs.org

The synthesis of these fused systems often involves domino reactions or multi-component reactions. For example, pyrimido[4,5-b]quinolines can be synthesized via a ligand-free, copper-catalyzed domino reaction from 6-aminouracils and 2-bromobenzaldehydes under microwave irradiation. acs.org Another established method is the Vilsmeier–Haack cyclization of 6-(arylamino)uracils. rsc.org These synthetic strategies provide efficient access to a range of pyrimidoquinoline derivatives that have demonstrated anticancer, antibacterial, and anti-inflammatory activities. rsc.orgresearchgate.net

Spirocyclic Derivatives: Spiro compounds, characterized by two rings connected by a single common atom, introduce a unique three-dimensional architecture to the pyrimidine-quinoline scaffold. thieme-connect.comresearchgate.net This structural feature is increasingly recognized as a source of novel drug candidates. nih.gov The synthesis of spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine]-pentaones has been achieved through an efficient condensation reaction of 6-amino-uracils and isatins in an aqueous medium. nih.gov Similarly, novel spiro derivatives containing pyrido[1,2-a]pyrimidine (B8458354) and quinoline moieties have been designed and synthesized, showing promising antimicrobial activity. researchgate.netresearchgate.net

The creation of these complex structures can be achieved through one-pot procedures. For instance, spirocyclic pyrido- and pyrroloquinolines have been synthesized from a fused isatin (B1672199) derivative in a one-step process. thieme-connect.com These innovative synthetic routes open avenues to new chemical entities with potential applications as anticancer and antifungal agents. researchgate.netnih.gov

Compound ClassSynthetic MethodKey Structural FeatureReported Biological ActivityReference
Pyrimido[4,5-b]quinolinesLigand-free copper-catalyzed domino reactionTricyclic fused systemAnticancer, antibacterial, anti-inflammatory acs.org
Spiro[pyrimido[4,5-b]quinoline-5,5'-pyrrolo[2,3-d]pyrimidine]-pentaonesCondensation of 6-amino-uracils and isatinsSpirocyclic system with pentaone structureAntibacterial nih.gov
Spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivativesMulti-step synthesisSpirocyclic system linking pyrimidoquinoline and pyrrolopyrimidineAnticancer researchgate.net
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivativesMulti-step synthesisSpirocyclic system linking quinoline and pyrrolidineAntifungal, Chitin synthase inhibition nih.gov

Assessment of Enhanced or Modified Biological Activities in New Analogues

A primary goal of developing new analogues is to achieve enhanced or modified biological activities compared to parent compounds. The hybridization of pyrimidine and quinoline moieties, along with further structural modifications, has led to compounds with potent and diverse pharmacological profiles. nih.govnih.govnih.gov

Anticancer Activity: Many new pyrimidine-quinoline hybrids have been evaluated for their anticancer properties. nih.govekb.eg For example, a series of spiro[pyrimido[5,4‐b]quinoline‐10,5′‐pyrrolo[2,3‐d]pyrimidine] derivatives were synthesized and tested against human cancer cell lines. researchgate.net Several compounds from this series exhibited potent cytotoxic activities, particularly against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range (7.82–9.88 μM). researchgate.net Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring significantly influenced the anticancer activity. researchgate.net Similarly, novel quinoline-3,4-dihydropyrimidin-2(1H)-one hybrids showed a spectrum of cytotoxic effects on various cancer cell lines, with some derivatives demonstrating IC50 values between 11.57 µM and 19.96 µM. ekb.eg

Enzyme Inhibition: As previously mentioned, pyrimidine-quinolone hybrids have been specifically designed as hLDHA inhibitors. nih.govnih.gov The inhibitory activity of synthesized hybrids was evaluated, revealing that compounds with a "U-shaped" conformation had significantly better IC50 values than their more linear counterparts. nih.govnih.gov This led to the identification of novel hybrids with good IC50 values (<20 μM) and the development of a preliminary SAR, which guided the design of even more potent second-generation inhibitors. nih.govnih.gov

Antimalarial Activity: The combination of 4-aminoquinoline and pyrimidine pharmacophores has yielded hybrids with potent antiplasmodial activity. nih.govnih.gov New hybrids have shown activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Certain 4-aminoquinoline-pyrimidine hybrids were found to be 6–26 times more potent than chloroquine (B1663885) against the resistant W2 strain, demonstrating the synergistic effect of combining the two scaffolds. nih.gov

This ongoing assessment and modification cycle, guided by SAR and computational studies, is crucial for optimizing the therapeutic potential of pyrimidine-quinoline based compounds. nih.govresearchgate.netnih.gov

Future Research Directions and Potential Academic Applications

Elucidating Undiscovered Molecular Targets and Off-Targets

A primary focus of future research on 3-(2,4-dimethoxy-5-pyrimidinyl)quinoline should be the identification of its primary molecular targets and potential off-targets. The diverse biological activities of quinoline (B57606) derivatives suggest several potential target classes. For instance, various quinoline-containing compounds are known to act as antimalarial agents by interfering with heme polymerization in the parasite's food vacuole nih.govnih.govresearchgate.net. Other quinoline derivatives have demonstrated anticancer properties by targeting DNA, topoisomerases, or protein kinases nih.govmdpi.comnih.gov.

To elucidate the specific targets of this compound, a combination of computational and experimental approaches could be employed. Initial in silico docking studies against a panel of known quinoline-binding proteins could provide preliminary hypotheses. These computational predictions can then be validated experimentally through techniques such as:

Biochemical assays: Testing the compound's inhibitory activity against a panel of purified enzymes, such as various kinases (e.g., EGFR, PI3K/mTOR) or topoisomerases nih.govnih.gov.

Affinity chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Thermal shift assays: Measuring changes in protein stability upon compound binding.

Identifying off-targets is equally crucial for understanding the compound's broader pharmacological profile and potential for toxicity. This can be achieved through broader screening against a wide range of receptors, ion channels, and enzymes.

Table 1: Potential Molecular Targets for this compound Based on Known Quinoline Bioactivities

Potential Target Class Specific Examples Rationale/Associated Disease
Protein Kinases EGFR, PI3K/Akt/mTOR pathway proteins nih.govmdpi.comnih.govCancer
DNA and Associated Enzymes Topoisomerases I and II, DNA intercalation nih.govCancer
Parasitic Enzymes Heme polymerase researchgate.netMalaria
Microtubule Dynamics Tubulin polymerization nih.govCancer

Advanced Mechanistic Studies using Omics Technologies

To gain a comprehensive understanding of the cellular response to this compound, advanced mechanistic studies employing "omics" technologies are essential. These approaches can provide an unbiased, system-wide view of the compound's effects.

Transcriptomics (RNA-seq): This technique can reveal changes in gene expression profiles in cells treated with the compound, providing insights into the cellular pathways that are modulated. For example, upregulation of genes involved in apoptosis or cell cycle arrest could point towards an anticancer mechanism.

Proteomics: Quantitative mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, offering a more direct view of the compound's impact on cellular machinery nih.gov. This could reveal downstream effectors of the primary molecular target.

Metabolomics: By analyzing the global metabolic profile of treated cells, metabolomics can uncover alterations in key metabolic pathways. Given that some quinoline derivatives affect cellular metabolism, this could be a fruitful area of investigation mdpi.com.

Integrating data from these different omics levels will be critical for constructing a comprehensive model of the compound's mechanism of action.

Exploring Synergistic Effects with other Molecular Modulators

Investigating the synergistic effects of this compound with other known drugs could unveil novel combination therapies with enhanced efficacy. The rationale for this approach is based on the principle that targeting multiple nodes in a disease pathway can be more effective than inhibiting a single target.

For instance, if the compound is found to have anticancer activity, it could be tested in combination with standard-of-care chemotherapeutic agents or targeted therapies. Studies on other quinoline derivatives have demonstrated synergistic effects with drugs like cisplatin and imatinib nih.govresearchgate.net. The isobologram analysis is a standard method to quantitatively assess synergy.

Table 2: Potential Synergistic Partners for this compound

Potential Therapeutic Area Potential Synergistic Partner Rationale for Combination
Cancer Cisplatin nih.govresearchgate.netTargeting different stages of the cell cycle or DNA damage repair pathways.
Imatinib nih.govresearchgate.netDual targeting of different kinase signaling pathways.
Doxorubicin nih.govComplementary mechanisms of DNA damage and cell death induction.
Malaria Artemisinin derivativesTargeting different stages of the parasite life cycle.

Application of Novel Synthetic Methodologies for Compound Optimization

The chemical structure of this compound offers multiple avenues for synthetic modification to optimize its biological activity, selectivity, and pharmacokinetic properties. Future research could focus on the application of novel synthetic methodologies to generate a library of analogues.

Key synthetic strategies could include:

Modification of the quinoline core: Introducing various substituents at different positions of the quinoline ring to probe structure-activity relationships (SAR).

Alteration of the pyrimidine (B1678525) moiety: Varying the substitution pattern on the pyrimidine ring, for example, by replacing the methoxy (B1213986) groups with other functionalities.

Changing the linkage between the two heterocyclic systems: Exploring different points of attachment or introducing flexible or rigid linkers.

Modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, could be employed to accelerate the synthesis of these analogues mdpi.com.

Theoretical and Computational Refinements for Predictive Modeling

Computational chemistry and molecular modeling can play a pivotal role in guiding the optimization of this compound. Once a primary molecular target is identified, computational tools can be used to refine the binding mode and predict the affinity of new analogues.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to identify the key molecular descriptors that correlate with biological activity, enabling the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between the compound and its target protein, helping to understand the structural basis of its activity.

In Silico ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, aiding in the selection of candidates with favorable drug-like properties mdpi.com.

By integrating these computational approaches with experimental validation, the process of lead optimization can be made more efficient and rational nih.gov.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(2,4-dimethoxy-5-pyrimidinyl)quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a nucleophilic displacement mechanism under basic conditions can be employed, where a hydroxyl or amine group replaces a leaving group (e.g., chlorine) on the quinoline ring. Optimization includes controlling reaction temperature (80–120°C), using polar aprotic solvents (e.g., DMF or DMSO), and selecting catalysts like Pd for cross-coupling reactions. Purification via column chromatography with ethyl acetate/hexane gradients ensures high yield and purity .
  • Key Parameters : Monitor reaction progress via TLC, and confirm regioselectivity using 1H^{1}\text{H}-NMR to verify substitution patterns (e.g., δ 4.13 ppm for methoxy groups) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H^{1}\text{H}-NMR : Identify methoxy protons (singlets at δ 3.8–4.0 ppm) and aromatic protons (multiplets at δ 7.5–8.5 ppm).
  • 13C^{13}\text{C}-NMR : Confirm carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the pyrimidine ring (δ 150–160 ppm).
  • HRMS : Match the molecular ion peak to the theoretical mass (e.g., [M+H]+^+ at m/z 338.12).
    • Validation : Compare spectral data with intermediates (e.g., 4-chloro-6,7-dimethoxyquinoline) to track functional group transformations .

Q. What in vitro assays are suitable for preliminary evaluation of its enzyme inhibition potential?

  • Methodological Answer : Use lactate dehydrogenase (LDH) inhibition assays with the following steps:

Prepare control reactions (0% and 100% activity) using a reference inhibitor (e.g., GSK 2837808 A at 1 µM).

Measure enzymatic activity via NADH depletion kinetics at 340 nm.

Calculate IC50_{50} values by comparing inhibition slopes at varying compound concentrations.

  • Data Interpretation : Normalize activity against controls and validate via dose-response curves .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

  • Methodological Answer : Employ asymmetric catalysis using a chiral lithium phosphate/Ir-photoredox system. Key steps:

Conduct a Minisci-type radical addition under blue light (450 nm).

Optimize stereoselectivity by tuning the chiral catalyst (e.g., 10 mol% lithium phosphate) and reaction time (12–24 hours).

Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and confirm enantiomeric excess (ee >95%) using circular dichroism.

  • Challenges : Avoid racemization by maintaining low temperatures (<30°C) during workup .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 5-position to enhance binding to hydrophobic enzyme pockets.
  • Quinoline Substituents : Replace methoxy groups with fluorine to improve metabolic stability (see fluorinated quinoline analogs in LDH inhibition studies) .
  • Biological Testing : Compare IC50_{50} values in kinase assays (e.g., EGFR or PI3K) to identify critical substituents.
    • Case Study : 6-Substituted quinolines show higher nicotinic receptor affinity than 5-substituted isomers, suggesting steric and electronic preferences .

Q. How can contradictions in enzyme inhibition data be resolved (e.g., variable IC50_{50} across studies)?

  • Methodological Answer :

Standardize Assay Conditions : Use identical buffer pH (7.4), temperature (25°C), and substrate concentrations.

Control for Off-Target Effects : Include counter-screens against related enzymes (e.g., malate dehydrogenase) to confirm selectivity.

Statistical Analysis : Apply ANOVA to identify outliers and validate reproducibility across ≥3 independent replicates.

  • Example : Inconsistent LDH inhibition slopes may arise from NADH instability; pre-warm reagents to 37°C before assays .

Key Notes for Experimental Design

  • Synthetic Pitfalls : Avoid hydrolysis of methoxy groups by using anhydrous conditions during reflux .
  • Characterization Tools : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas in complex matrices .
  • Biological Relevance : Prioritize analogs with logP <5 to balance solubility and membrane permeability for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.